

# Statistical Analysis of Fezolinetant's Efficacy in Phase 3 Trials: A Deep Dive

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Fezolinetant**  
Cat. No.: **B607441**

[Get Quote](#)

For Immediate Release

This document provides a detailed overview of the statistical analysis plans for the pivotal Phase 3 efficacy studies of **fezolinetant**, a neurokinin 3 (NK3) receptor antagonist for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause. The information presented here is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the methodologies employed in the SKYLIGHT 1, SKYLIGHT 2, and SKYLIGHT 4 clinical trials.

**Fezolinetant** works by blocking the binding of neurokinin B (NKB) on the kisspeptin/neurokinin B/dynorphin (KNDy) neuron, which helps to restore the balance in the brain's temperature control center, the hypothalamus, thereby reducing the frequency and intensity of hot flashes and night sweats.<sup>[1][2]</sup> The robust design and rigorous statistical analysis of the Phase 3 program were crucial in establishing the efficacy and safety profile of this novel non-hormonal treatment.

## Key Efficacy Endpoints and Assessment Protocols

The primary objective of the SKYLIGHT 1 and SKYLIGHT 2 studies was to evaluate the efficacy of **fezolinetant** compared to placebo in reducing the frequency and severity of moderate to severe VMS.<sup>[3][4]</sup> The SKYLIGHT 4 study focused on the long-term safety of **fezolinetant**, with a particular emphasis on endometrial health.<sup>[4][5][6]</sup>

## Data Collection: Patient-Reported Outcomes

A cornerstone of the data collection strategy was the use of an electronic diary for patients to record their VMS episodes daily.<sup>[3][4]</sup> Participants were provided with a reference guide to classify the severity of their symptoms:

- Mild: Sensation of heat without sweating.<sup>[3]</sup>
- Moderate: Sensation of heat with sweating, but able to continue activity.<sup>[3]</sup>
- Severe: Sensation of heat with sweating, causing cessation of activity.<sup>[4]</sup>

In addition to the VMS diary, the studies utilized validated patient-reported outcome (PRO) instruments to assess the impact of treatment on quality of life and sleep disturbance:

- Menopause-Specific Quality of Life (MENQOL) questionnaire: A 29-item instrument assessing four domains: vasomotor, psychosocial, physical, and sexual.<sup>[7]</sup>
- Patient-Reported Outcome Measurement Information System (PROMIS) Sleep Disturbance Short Form 8b (PROMIS SD-SF-8b): This tool evaluates difficulties with falling asleep, staying asleep, and overall sleep quality.<sup>[8]</sup>

## Statistical Analysis Methodology

The statistical analysis plans for the SKYLIGHT studies were designed to provide a comprehensive and unbiased evaluation of **fezolinetant**'s efficacy.

## Analysis Sets

The primary analyses were conducted on the Full Analysis Set (FAS), which included all randomized participants who received at least one dose of the study drug. The Safety Analysis Set (SAF) also comprised all randomized participants who received at least one dose of the study drug and was used for safety assessments.<sup>[3]</sup>

## Primary Efficacy Analysis

The co-primary efficacy endpoints for SKYLIGHT 1 and 2 were the mean change from baseline in the frequency and severity of moderate to severe VMS at week 4 and week 12.<sup>[3][4]</sup> These were analyzed using a Mixed Model for Repeated Measures (MMRM).<sup>[3][4]</sup> This statistical

model is well-suited for longitudinal data and can account for missing data, assuming the data are missing at random.

The structure of the MMRM was specified as follows:

- Dependent Variable: Change from baseline in VMS frequency or severity.[4]
- Fixed Effects: Treatment group, week, and smoking status (current vs. former/never).[3][4]
- Covariates: Baseline weight and the baseline measurement of the respective endpoint.[3][4]
- Interaction Terms: Treatment by week and baseline measurement by week.[3][4]

To control the overall Type I error rate (the risk of a false positive) across the multiple co-primary endpoints and dose groups, a Hochberg procedure was employed.[3]

## Secondary Efficacy Analysis

Key secondary endpoints, including the change from baseline in the MENQOL total score and the PROMIS SD-SF-8b total score, were also analyzed using an MMRM, similar to the primary endpoints.[3] For the MMRM analysis of these key secondary endpoints, a spatial power covariance structure was specified as a backup.[3]

## Data Presentation

The following tables summarize the planned statistical analyses for the primary and key secondary efficacy endpoints in the SKYLIGHT 1 and 2 studies.

Table 1: Statistical Analysis Plan for Co-Primary Efficacy Endpoints

| Endpoint                                                                           | Analysis Population     | Statistical Model                        | Model Components                                                                                                                                                                                                  |
|------------------------------------------------------------------------------------|-------------------------|------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Mean change from baseline in frequency of moderate to severe VMS at weeks 4 and 12 | Full Analysis Set (FAS) | Mixed Model for Repeated Measures (MMRM) | Fixed Effects:<br>Treatment, Week,<br>Smoking<br>StatusCovariates:<br>Baseline VMS<br>Frequency, Baseline<br>WeightInteraction<br>Terms:<br><i>TreatmentWeek</i> ,<br><i>Baseline VMS</i><br><i>FrequencyWeek</i> |
| Mean change from baseline in severity of moderate to severe VMS at weeks 4 and 12  | Full Analysis Set (FAS) | Mixed Model for Repeated Measures (MMRM) | Fixed Effects:<br>Treatment, Week,<br>Smoking<br>StatusCovariates:<br>Baseline VMS<br>Severity, Baseline<br>WeightInteraction<br>Terms:<br><i>TreatmentWeek</i> ,<br><i>Baseline VMS</i><br><i>SeverityWeek</i>   |

Table 2: Statistical Analysis Plan for Key Secondary Efficacy Endpoints

| Endpoint                                                                   | Analysis Population     | Statistical Model                        | Model Components                                                                                                                                                                                                         |
|----------------------------------------------------------------------------|-------------------------|------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Mean change from baseline in MENQOL Total Score at weeks 4 and 12          | Full Analysis Set (FAS) | Mixed Model for Repeated Measures (MMRM) | Fixed Effects:<br>Treatment, Week,<br>Smoking<br>StatusCovariates:<br>Baseline MENQOL Score, Baseline WeightInteraction Terms:<br><i>TreatmentWeek</i> ,<br><i>Baseline MENQOL</i><br><i>ScoreWeek</i>                   |
| Mean change from baseline in PROMIS SD-SF-8b Total Score at weeks 4 and 12 | Full Analysis Set (FAS) | Mixed Model for Repeated Measures (MMRM) | Fixed Effects:<br>Treatment, Week,<br>Smoking<br>StatusCovariates:<br>Baseline PROMIS SD-SF-8b Score, Baseline WeightInteraction Terms:<br><i>TreatmentWeek</i> ,<br><i>Baseline PROMIS</i><br><i>SD-SF-8b ScoreWeek</i> |

## Visualizing the Study and Analysis Workflow

To further clarify the design and analytical approach of the SKYLIGHT studies, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Flow of participants through the SKYLIGHT 1 and 2 studies.



[Click to download full resolution via product page](#)

Caption: Statistical analysis workflow for the primary efficacy endpoints.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Efficacy and Safety of Fezolinetant in Moderate to Severe Vasomotor Symptoms Associated With Menopause: A Phase 3 RCT - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fezolinetant treatment of moderate-to-severe vasomotor symptoms due to menopause: effect of intrinsic and extrinsic factors in two phase 3 studies (SKYLIGHT 1 and 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Safety of Fezolinetant for Vasomotor Symptoms Associated With Menopause: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fezolinetant impact on health-related quality of life for vasomotor symptoms due to the menopause: Pooled data from SKYLIGHT 1 and SKYLIGHT 2 randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- To cite this document: BenchChem. [Statistical Analysis of Fezolinetant's Efficacy in Phase 3 Trials: A Deep Dive]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607441#statistical-analysis-plans-for-fezolinetant-phase-3-efficacy-studies>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)